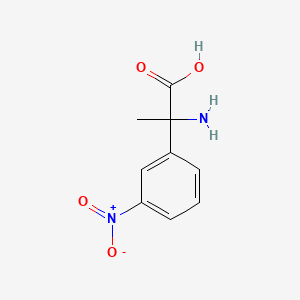

2-Amino-2-(3-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(3-nitrophenyl)propanoic acid is a phenylalanine derivative . It is a solid substance .

Synthesis Analysis

A four-step chemoenzymatic strategy has been designed for the synthesis of a similar compound, (2 S,3 R)-2-amino-3-hydroxy-3- (4-nitrophenyl)propanoic acid . This includes a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to the compound, followed by a three-step chemical reaction .Molecular Structure Analysis

The empirical formula of this compound is C9H10N2O4 . The molecular weight is 246.65 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is slightly soluble in water . The storage temperature is recommended to be at room temperature or 0-5°C .Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Novel conjugates of amino acids with nifedipine have been synthesized, including analogues with structures similar to 2-Amino-2-(3-nitrophenyl)propanoic acid. These compounds exhibited significant in vitro antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Reactivity and Compound Formation

- Nitrophenyl-containing 1,2-amino alcohols, related to this compound, have shown different reactivity in acylation reactions, as explored through interactions with carbon disulfide and alkyl halides (Tursynova, 2022).

Applications in Synthesis of Photolabile Amino Acids

- The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to the molecular structure of this compound, has been used as a photolabile amino protecting group in solid-phase peptide synthesis, demonstrating utility in the synthesis of peptide arrays (DeLisi, Laursen, & Bhushan, 2003).

Molecular Docking and Spectroscopic Analysis

- Vibrational and electronic absorption spectroscopy, along with molecular docking analysis, have been conducted on organic molecules structurally similar to this compound, providing insights into their binding energies and interactions with different proteins (Abraham et al., 2018).

Fluorescence Derivatisation of Amino Acids

- Compounds structurally analogous to this compound have been used in the fluorescence derivatisation of amino acids, enhancing their applicability in biological assays due to strong fluorescence properties (Frade et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJKUIVACLBNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.